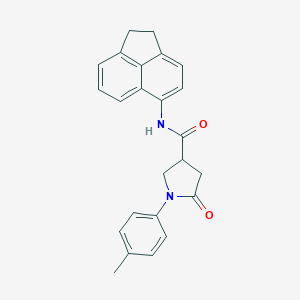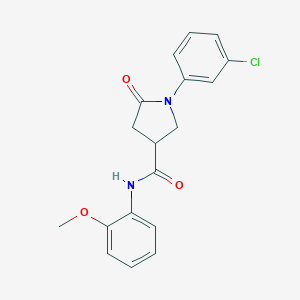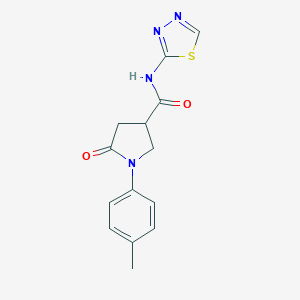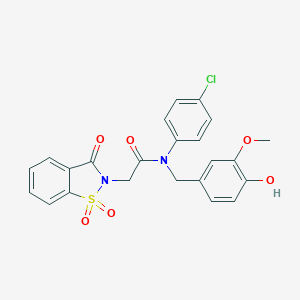
N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as BQ-123, is a cyclic peptide that acts as a selective endothelin A (ETA) receptor antagonist. It is a small molecule that has been widely used in scientific research due to its potential therapeutic applications and its ability to selectively target ETA receptors.
Mecanismo De Acción
N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide acts as a competitive antagonist at the ETA receptor site, preventing the binding of endothelin-1 (ET-1) to the receptor. This results in decreased vasoconstriction, reduced inflammation, and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure and improve cardiac function in animal models of hypertension and heart failure. It has also been shown to reduce pulmonary arterial pressure and improve exercise capacity in patients with pulmonary hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high selectivity for ETA receptors, which allows for specific targeting of these receptors in experiments. However, N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide also has some limitations. It has a short half-life, which may limit its effectiveness in some experiments. It also has low solubility in water, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the potential use of N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in the treatment of cancer. ETA receptors are overexpressed in many types of cancer cells, and blocking these receptors with N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may inhibit tumor growth and metastasis. Another area of interest is the development of more potent and selective ETA receptor antagonists, which may have greater therapeutic potential than N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. Finally, further research is needed to determine the long-term safety and efficacy of N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in humans.
Métodos De Síntesis
N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be synthesized through a solid-phase peptide synthesis method. This involves the use of a resin-bound amino acid to which other amino acids are added sequentially. The peptide chain is then cleaved from the resin and purified through high-performance liquid chromatography (HPLC) to obtain the final product.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary hypertension. It has been shown to selectively block ETA receptors, which are involved in vasoconstriction, inflammation, and cell proliferation.
Propiedades
Nombre del producto |
N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Fórmula molecular |
C17H14BrN3O2 |
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
N-(2-bromophenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C17H14BrN3O2/c18-13-6-2-4-8-15(13)20-16(22)9-10-21-11-19-14-7-3-1-5-12(14)17(21)23/h1-8,11H,9-10H2,(H,20,22) |
Clave InChI |
RZMLDTCPMQGMJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278646.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B278648.png)
![1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B278650.png)
![3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid](/img/structure/B278653.png)
![2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)



